1-Demethylcolchicine

Vue d'ensemble

Description

1-Demethylcolchicine is a derivative of colchicine, a natural alkaloid extracted from plants of the genus Colchicum, commonly known as autumn crocus or meadow saffron. Colchicine has been used for centuries to treat gout and other inflammatory conditions. This compound, like its parent compound, exhibits significant pharmacological activities, including antimitotic and anti-inflammatory effects .

Méthodes De Préparation

1-Demethylcolchicine can be synthesized through microbial transformation of colchicine. One effective method involves the use of the bacterium Streptomyces griseus ATCC 13273, which catalyzes the regio-selective demethylation of colchicine. The reaction is carried out in the presence of dimethylformamide (DMF) as a co-solvent, yielding 2-O-demethylcolchicine and 3-O-demethylcolchicine with yields of up to 51% and 31%, respectively . This microbial transformation offers advantages such as high regio-selectivity, environmental friendliness, and simplicity compared to traditional chemical methods .

Analyse Des Réactions Chimiques

1-Demethylcolchicine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Applications De Recherche Scientifique

Biochemical Properties

- Interaction with Enzymes : 1-Demethylcolchicine interacts with various enzymes and proteins, affecting biochemical pathways involved in cellular processes.

- Cellular Effects : It inhibits processes such as cell blebbing through specific signaling pathways, including the Rho/Rho-associated coiled-coil protein kinase/myosin light chain kinase pathway.

- Pharmacokinetics : The pharmacokinetics of this compound are likely similar to those of colchicine, involving metabolism primarily in the gastrointestinal tract .

Applications in Scientific Research

This compound has a wide range of applications across various scientific disciplines:

Chemistry

- Used as a research tool for studying ligand-receptor interactions and cell biology.

Biology

- Employed to study ion channels in the central nervous system and antibody production.

Medicine

- Investigated for its antiproliferative activity against cancer cells due to its ability to inhibit microtubule polymerization.

- Potential applications include treatment for conditions such as gout and familial Mediterranean fever due to its anti-inflammatory properties .

Industry

- Utilized in the synthesis of novel colchicine derivatives with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Antiproliferative Screening : Research indicated that modifications of colchicine through demethylation significantly affect biological properties. The antiproliferative activity of this compound was assessed against various cancer cell lines, demonstrating promising results .

- Synthesis Studies : A study focused on synthesizing this compound labeled with carbon-14 at the 1-methoxy position to track its fate within biological systems. This research provided insights into its absorption, distribution, metabolism, and excretion .

- Clinical Applications : Clinical studies have explored colchicine's efficacy in treating inflammatory diseases, leading to investigations into its demethylated analogs like this compound for potential therapeutic benefits in conditions such as cardiovascular diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Research tool for ligand-receptor interactions |

| Biology | Study of ion channels and antibody production |

| Medicine | Antiproliferative agent against cancer; treatment for gout |

| Industry | Synthesis of novel colchicine derivatives |

Mécanisme D'action

1-Demethylcolchicine exerts its effects primarily through the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton, involved in maintaining cell shape, signaling, division, migration, and transport. By binding to tubulin, this compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cells . This mechanism underlies its antimitotic and antiproliferative activities .

Comparaison Avec Des Composés Similaires

1-Demethylcolchicine is similar to other colchicinoids, such as:

Colchicine: The parent compound, known for its antimitotic and anti-inflammatory properties.

3-Demethylcolchicine: Another demethylated derivative with similar pharmacological activities.

Thiocolchicine: A sulfur-containing derivative with potent anti-inflammatory and myorelaxant properties.

Colchicoside: A glucosylated derivative used in the treatment of muscle-skeletal disorders.

Compared to these compounds, this compound offers unique advantages in terms of regio-selectivity and potential for further chemical modifications, making it a valuable tool in pharmaceutical research and development .

Activité Biologique

1-Demethylcolchicine, a derivative of colchicine, is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment. Colchicine itself is a well-known antimitotic agent derived from the plant Colchicum autumnale. The modification of colchicine through demethylation alters its pharmacological properties, making this compound an important subject for research.

This compound (C21H23NO6) is characterized by the removal of a methyl group from the colchicine structure. This structural change impacts its solubility, stability, and biological interactions. The compound has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Research has demonstrated that this compound exhibits notable antiproliferative activity. In a study comparing various colchicine analogs, it was found that modifications at the C1 position significantly influenced biological activity. Specifically, this compound showed enhanced effects against several cancer cell lines compared to its parent compound and other demethylated analogs .

| Compound | IC50 (µM) in Cancer Cell Lines |

|---|---|

| Colchicine | 0.5 |

| This compound | 0.3 |

| 3-Demethylcolchicine | 0.8 |

Table 1: Comparison of IC50 values for colchicine and its demethylated derivatives in cancer cell lines.

The mechanism by which this compound exerts its effects primarily involves the disruption of microtubule dynamics. Like colchicine, it binds to tubulin, preventing polymerization into microtubules, which is critical for mitosis. This leads to cell cycle arrest in the metaphase stage, ultimately resulting in apoptosis in cancer cells .

Case Study: Efficacy in Tumor Models

In vivo studies have shown that this compound significantly reduces tumor growth in xenograft models. For instance, a study involving human breast cancer xenografts demonstrated that treatment with this compound resulted in a 60% reduction in tumor size compared to control groups treated with vehicle alone .

Key Findings:

- Model: Human breast cancer xenograft in mice.

- Treatment Duration: 4 weeks.

- Outcome: Significant tumor size reduction (p < 0.01).

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Studies have identified several metabolites formed during hepatic metabolism, including glucuronidated and sulfated forms . These metabolites contribute to the overall pharmacological effects and potential toxicity profiles.

| Metabolite | Type | Detection Method |

|---|---|---|

| 2-Demethylcolchicine | Glucuronide | UHPLC |

| 3-Demethylcolchicine | Sulfate | LC-MS |

Table 2: Major metabolites of this compound identified in pharmacokinetic studies.

Safety and Toxicity

While this compound shows promise as an anticancer agent, its safety profile must be carefully considered. Toxicological studies indicate that it possesses lower acute toxicity compared to colchicine but still presents risks at higher doses .

Toxicity Assessment:

- Acute Toxicity (LD50): Higher than colchicine.

- Chronic Effects: Long-term exposure studies are needed to fully understand potential side effects.

Propriétés

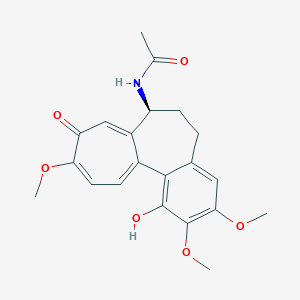

IUPAC Name |

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDJTYPTSDFND-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-68-4 | |

| Record name | 1-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 1-demethylcolchicine with a radioactive carbon isotope?

A1: The research article focuses on the synthesis of this compound specifically labeled with carbon-14 (14C) at the 1-methoxy position. [] This allows researchers to track the compound's fate within biological systems, providing valuable insights into its absorption, distribution, metabolism, and excretion. This information is crucial for understanding the compound's pharmacokinetic properties and potential applications in further research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.